molecular formula C12H21BrN4O2S B7123194 N-[2-(4-bromopyrazol-1-yl)ethyl]-N-methylazepane-1-sulfonamide

N-[2-(4-bromopyrazol-1-yl)ethyl]-N-methylazepane-1-sulfonamide

Cat. No.: B7123194
M. Wt: 365.29 g/mol
InChI Key: VMJALDQDXYBNEM-UHFFFAOYSA-N
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Description

N-[2-(4-bromopyrazol-1-yl)ethyl]-N-methylazepane-1-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes a bromopyrazole moiety linked to an azepane ring via an ethyl chain and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[2-(4-bromopyrazol-1-yl)ethyl]-N-methylazepane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BrN4O2S/c1-15(8-9-16-11-12(13)10-14-16)20(18,19)17-6-4-2-3-5-7-17/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJALDQDXYBNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1C=C(C=N1)Br)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromopyrazol-1-yl)ethyl]-N-methylazepane-1-sulfonamide typically involves multiple steps:

  • Formation of the Bromopyrazole Intermediate: : The initial step involves the bromination of pyrazole to form 4-bromopyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.

  • Alkylation: : The 4-bromopyrazole is then alkylated with 2-chloroethylamine to form 2-(4-bromopyrazol-1-yl)ethylamine. This reaction typically requires a base such as potassium carbonate (K2CO3) and is conducted under reflux conditions.

  • Formation of the Azepane Ring: : The next step involves the reaction of 2-(4-bromopyrazol-1-yl)ethylamine with N-methylazepane-1-sulfonyl chloride. This step is usually carried out in the presence of a base like triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The bromine atom in the bromopyrazole moiety can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

  • Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives. Reduction reactions can also occur, especially at the sulfonamide group, potentially converting it to a sulfinamide or sulfide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Scientific Research Applications

N-[2-(4-bromopyrazol-1-yl)ethyl]-N-methylazepane-1-sulfonamide has several applications in scientific research:

  • Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders and inflammatory diseases.

  • Biological Studies: : The compound is used in studies exploring its effects on various biological pathways, including enzyme inhibition and receptor binding.

  • Chemical Biology: : It serves as a tool compound in chemical biology to study the interactions between small molecules and biological macromolecules.

  • Industrial Applications:

Mechanism of Action

The mechanism of action of N-[2-(4-bromopyrazol-1-yl)ethyl]-N-methylazepane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrazole moiety is known to bind to active sites of enzymes, potentially inhibiting their activity. The sulfonamide group can interact with various proteins, altering their function and leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chloropyrazol-1-yl)ethyl]-N-methylazepane-1-sulfonamide
  • N-[2-(4-fluoropyrazol-1-yl)ethyl]-N-methylazepane-1-sulfonamide
  • N-[2-(4-iodopyrazol-1-yl)ethyl]-N-methylazepane-1-sulfonamide

Uniqueness

N-[2-(4-bromopyrazol-1-yl)ethyl]-N-methylazepane-1-sulfonamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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